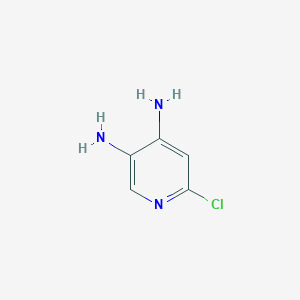

6-Chloro-3,4-pyridinediamine

Descripción general

Descripción

6-Chloro-3,4-pyridinediamine, also known as 3,4-diamino-6-chloropyridine, is a heterocyclic organic compound . It can be used as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-nitropyridin-4-amine with Raney nickel in ethyl acetate at room temperature for 2 hours . The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford the crude product .Molecular Structure Analysis

The molecular formula of this compound is C5H6ClN3 . The InChI code is 1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 143.57 g/mol . The predicted boiling point is 409.3±40.0 °C, and the predicted density is 1.447±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors for Metal Detection

6-Chloro-3,4-pyridinediamine derivatives have been utilized in the synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which serve as tridentate ligands. These compounds exhibit significant fluorescence and are employed as probes for the detection of metal ions such as Cu2+, Co2+, Ni2+, and Hg2+ in nanomolar concentrations. The fluorescence quenching phenomenon, which is reversible in the presence of ethylenediamine, highlights their potential as molecular switches for sensing applications (García, Romero, & Portilla, 2019).

Herbicidal Selectivity

The substitution of the chlorine atom at different positions on the pyridine ring, including the 6-chloro analog, influences the herbicidal activity of dimethyl pyrrole dicarboxylates. This variation in biological properties is attributed to differences in molecular conformation and intramolecular hydrogen bonding, which affect soil binding and transport mechanisms. Such insights are valuable for the design of selective herbicides with specific pre-emergence and post-emergence activities (Andrea et al., 1990).

Ligand Synthesis and Metal Complex Formation

This compound is instrumental in generating tetraphosphane ligands that form chelate complexes with metals such as Pd, Pt, and Cu. These complexes have been studied for their potential in catalytic applications, including Suzuki-Miyaura cross-coupling reactions. The structural diversity of these ligands, enabled by various substituents, underscores their versatility in coordination chemistry and catalysis (Ganesamoorthy, Balakrishna, Mague, & Tuononen, 2008).

Nonlinear Optical Properties and Photonic Applications

The third-order nonlinear optical properties of 3,4-pyridinediamine solutions, closely related to this compound, have been explored for their potential in photonic applications. These properties, including nonlinear refractive index and absorption coefficient, are highly sensitive to environmental factors like glucose concentration, making these compounds suitable for optical switching and limiting applications. The rapid and temperature-dependent response of these materials to light opens avenues for developing high-sensitive photonic devices (Badran, Abul-Hail, Shaker, Musa, & Hassan, 2016).

Safety and Hazards

6-Chloro-3,4-pyridinediamine is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

While specific future directions for 6-Chloro-3,4-pyridinediamine are not mentioned in the available literature, the compound has gained significant attention due to its potential applications in various fields of research and industry. Further studies could explore its pharmaceutical applications, given its role as a pharmaceutical intermediate .

Propiedades

IUPAC Name |

6-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXBXNATIHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920468 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9030-21-1, 89182-17-2 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylase, purine nucleoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-isopropyl-4-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B372396.png)

![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)

![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)

![2-[7-(2-Thienyl)-2-naphthyl]thiophene](/img/structure/B372404.png)

![9-[bromo(fluoro)methylene]-9H-fluorene](/img/structure/B372406.png)

![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B372408.png)

![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)